

Introduction: The Significance of a Versatile Scaffolding Molecule

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4H-1,3-Benzodioxin-6-carboxaldehyde

Cat. No.: B032326

[Get Quote](#)

1,4-Benzodioxan-6-carboxaldehyde, also widely known by synonyms such as 3,4-Ethylenedioxybenzaldehyde and 6-Formyl-1,4-benzodioxane, is a solid organic compound of significant interest to the scientific community.^{[1][2][3]} Identified by its CAS Number 29668-44-8, this aromatic aldehyde serves as a pivotal intermediate and structural motif in the fields of medicinal chemistry and organic synthesis.^{[4][5]} Its rigid, bicyclic framework is a key component in the design of various biologically active molecules. Notably, it is a recognized building block in the synthesis of novel therapeutics, including potential inhibitors for cAMP-specific phosphodiesterase type IV (PDE4) and a new class of Dopamine D3 and D4 receptor antagonists.^[1] The compound's utility extends to agrochemical research and the development of specialized polymers, making a thorough understanding of its physical characteristics essential for its effective application and manipulation.^{[2][3]}

This guide provides a comprehensive overview of the core physical and spectral properties of 1,4-Benzodioxan-6-carboxaldehyde, supported by established experimental protocols for its characterization. The information presented is intended to equip researchers, chemists, and drug development professionals with the technical data necessary for its confident use in a laboratory setting.

Core Physicochemical Properties

The fundamental physical properties of 1,4-Benzodioxan-6-carboxaldehyde are summarized in the table below. These values are critical for predicting the compound's behavior in various

solvents and reaction conditions, as well as for establishing identity and purity criteria.

Property	Value	Source(s)
CAS Number	29668-44-8	[4][5]
Molecular Formula	C ₉ H ₈ O ₃	[1][5]
Molecular Weight	164.16 g/mol	[5][6]
Appearance	White to yellow-beige or pale brown crystalline powder/chunks.[1][3][7][8]	[1][3][7][8]
Melting Point	50-52 °C (lit.)	[1]
Boiling Point	105 °C at 15 mmHg	[1][8]
Solubility	Soluble in methanol.[1][8]	[1][8]
Density	~1.2-1.3 g/cm ³ (estimate)	[1][8]
Refractive Index	~1.54-1.59 (estimate)	[1][8]

Molecular Structure and Identity

The compound consists of a benzene ring fused to a 1,4-dioxane ring, with a carboxaldehyde group attached at the 6-position of the benzodioxane core. This structure, C₉H₈O₃, results in a molecular weight of approximately 164.16 g/mol .[5][6] Its IUPAC name is 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde.[1][7][9]

Thermal Properties: Melting and Boiling Points

The melting point of 1,4-Benzodioxan-6-carbaldehyde is consistently reported in the range of 47 °C to 54 °C.[1][3][7] A narrow melting range within this window typically signifies high purity. The compound is thermally sensitive at atmospheric pressure and is best purified by vacuum distillation. Its boiling point is documented as 105 °C at a reduced pressure of 15 mmHg, a critical parameter for preventing thermal decomposition during purification.[1][8]

Solubility Profile

Based on its chemical structure, which contains both a polar aldehyde group and a largely nonpolar aromatic diether framework, 1,4-Benzodioxan-6-carboxaldehyde exhibits predictable solubility. It is known to be soluble in alcohols like methanol and is expected to show good solubility in other common organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone.[1][8] Its solubility in nonpolar solvents like hexane is likely limited, and it is poorly soluble in water.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is indispensable for the unambiguous confirmation of the molecular structure and assessment of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

- ^1H NMR (Proton NMR): In a typical spectrum recorded in CDCl_3 , the aldehyde proton appears as a distinct singlet at approximately 9.82 ppm.[8] The aromatic protons on the benzene ring appear as multiplets between 6.98 and 7.42 ppm.[8] The four protons of the ethylenedioxy group ($\text{OCH}_2\text{CH}_2\text{O}$) are chemically equivalent and typically present as a multiplet or a sharp singlet around 4.28-4.35 ppm.[8]
- ^{13}C NMR (Carbon NMR): The carbon spectrum is characterized by a signal for the aldehyde carbonyl carbon at approximately 190.7 ppm.[8] The carbons of the ethylenedioxy bridge appear around 64.0 and 64.7 ppm.[8] The remaining signals correspond to the six distinct aromatic carbons. The availability of ^{13}C NMR data is crucial for confirming the carbon backbone.[10]

Infrared (IR) Spectroscopy

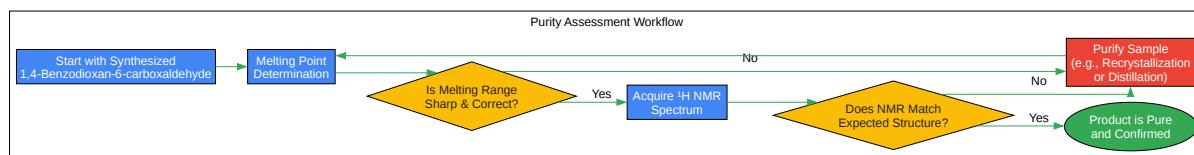
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of 1,4-Benzodioxan-6-carboxaldehyde is distinguished by the following characteristic absorption bands:

- Aldehyde C=O Stretch: A strong, sharp peak around 1687 cm^{-1} , indicative of an aromatic aldehyde carbonyl group.[8]

- Aromatic C=C Stretch: Multiple peaks in the 1500-1600 cm^{-1} region.[8]
- C-O Ether Stretch: Strong bands typically found in the 1000-1300 cm^{-1} range, corresponding to the aryl-ether and alkyl-ether bonds of the dioxane ring.[8]
- Aromatic C-H Stretch: Signals appearing just above 3000 cm^{-1} .[8]
- Aliphatic C-H Stretch: Signals appearing just below 3000 cm^{-1} (around 2883 cm^{-1}).[8]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern. The mass spectrum will show a prominent molecular ion (M^+) peak at an m/z value corresponding to its molecular weight (164.16).[6][11]


Experimental Protocols for Physical Characterization

The following protocols describe standard, self-validating methodologies for determining the key physical properties of 1,4-Benzodioxan-6-carboxaldehyde.

Protocol for Melting Point Determination

- Rationale: The melting point is a rapid and reliable indicator of purity. A pure crystalline solid will melt over a very narrow temperature range (typically <1 °C). Impurities depress and broaden the melting range.
- Methodology:
 - Ensure the sample is completely dry by placing a small amount in a vacuum desiccator for several hours.
 - Load a small amount of the finely crushed solid into a capillary tube to a height of 2-3 mm.
 - Place the capillary tube into a calibrated melting point apparatus.
 - Heat the apparatus rapidly to a temperature approximately 10-15 °C below the expected melting point (e.g., to 35-40 °C).

- Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
- Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2).
- The melting range is reported as T_1-T_2 . For a pure sample, this should be a narrow range within the literature value of 50-52 °C.[1]

[Click to download full resolution via product page](#)

Caption: Workflow for confirming product identity and purity.

Protocol for Spectroscopic Sample Preparation (NMR)

- Rationale: Proper sample preparation is critical for obtaining high-resolution NMR spectra free from contaminants or signal broadening. Deuterated chloroform (CDCl_3) is a common solvent as the compound is readily soluble in it and its residual proton signal does not interfere with key sample signals.
- Methodology:
 - Weigh approximately 5-10 mg of the dry 1,4-Benzodioxan-6-carboxaldehyde sample directly into a clean, dry NMR tube.
 - Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- Cap the NMR tube securely and gently agitate or vortex until the sample is completely dissolved.
- Visually inspect the solution to ensure it is clear and free of any particulate matter.
- Insert the tube into the NMR spectrometer spinner and proceed with data acquisition.

Safety, Handling, and Storage

Hazard Identification

1,4-Benzodioxan-6-carboxaldehyde is classified as an irritant.[\[1\]](#)

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[12\]](#) Some sources also include H302 (Harmful if swallowed) and H332 (Harmful if inhaled).[\[1\]](#)
- GHS Pictogram: GHS07 (Exclamation Mark).[\[1\]](#)

Handling and Personal Protective Equipment (PPE)

Due to its irritant nature, appropriate precautions must be taken.

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment:
 - Eye Protection: Wear chemical safety goggles or a face shield.[\[13\]](#)
 - Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).[\[13\]](#)
 - Skin and Body Protection: Wear a lab coat.[\[13\]](#)
- Hygiene: Avoid breathing dust.[\[12\]](#) Wash hands thoroughly after handling.

Storage Recommendations

Proper storage is essential to maintain the compound's integrity.

- Conditions: Store in a tightly sealed container in a cool, dry, and dark place.[1] Room temperature storage is generally acceptable.[1]
- Atmosphere: For long-term storage, or if the compound is found to be sensitive to air, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[14]

Conclusion

1,4-Benzodioxan-6-carboxaldehyde is a foundational building block in modern chemical synthesis, particularly for pharmaceutical and materials science applications. Its physical characteristics—a moderate melting point, susceptibility to purification via vacuum distillation, and distinct spectroscopic signatures—are well-defined. A comprehensive understanding and application of these properties, as detailed in this guide, are paramount for ensuring the purity, structural integrity, and successful utilization of this valuable chemical intermediate in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,4-BENZODIOXAN-6-CARBOXALDEHYDE | 29668-44-8 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 29668-44-8 Cas No. | 1,4-Benzodioxan-6-carboxaldehyde | Apollo [store.apolloscientific.co.uk]
- 5. scbt.com [scbt.com]
- 6. 1,4-Benzodioxan-6-carboxaldehyde [webbook.nist.gov]
- 7. A18696.06 [thermofisher.com]
- 8. echemi.com [echemi.com]
- 9. 1,4-BENZODIOXAN-6-CARBOXALDEHYDE - Safety Data Sheet [chemicalbook.com]

- 10. 1,4-BENZODIOXAN-6-CARBOXALDEHYDE(29668-44-8) 13C NMR [m.chemicalbook.com]
- 11. 1,4-Benzodioxan-6-carboxaldehyde [webbook.nist.gov]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. 3,4-Ethylenedioxybenzaldehyde | 29668-44-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- To cite this document: BenchChem. [Introduction: The Significance of a Versatile Scaffolding Molecule]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032326#1-4-benzodioxan-6-carboxaldehyde-physical-characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com